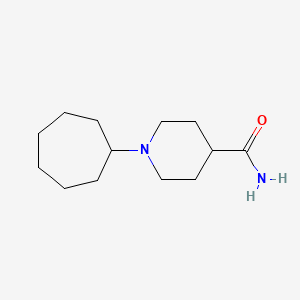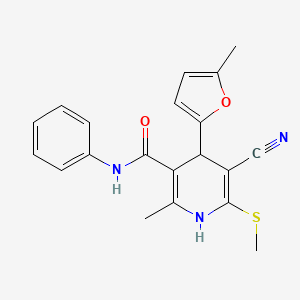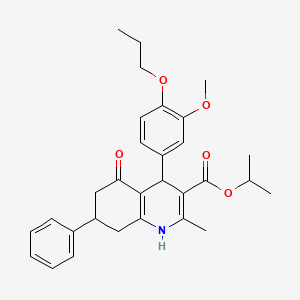![molecular formula C13H16N2O3 B4881135 methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate, also known as MAP, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. MAP belongs to a class of compounds known as aziridines, which are characterized by a three-membered ring containing a nitrogen atom. Aziridines have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
作用機序
The exact mechanism by which methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate exerts its anticancer effects is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting DNA repair mechanisms, leading to cell cycle arrest and apoptosis. methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
In addition to its anticancer effects, methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antiviral activity against a number of viruses, including HIV and herpes simplex virus. methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has also been shown to possess antibacterial activity against a number of Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate for lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal compound for studying the mechanisms underlying cancer cell death and identifying potential targets for cancer therapy. However, one limitation of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate. Another area of interest is the identification of potential synergistic combinations of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate with other anticancer drugs, which may enhance its efficacy against cancer cells. Finally, further studies are needed to fully elucidate the mechanisms underlying the anticancer and antiviral effects of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate, which may lead to the development of more effective therapies for these diseases.
合成法
Methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate can be synthesized using a variety of methods, including the reaction of a phenylpropanoic acid derivative with an aziridine precursor. One commonly used method involves the reaction of methyl 3-phenylpropanoate with ethylenediamine and carbon dioxide to form the corresponding aziridine intermediate, which is then reacted with an isocyanate to yield methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate.
科学的研究の応用
Methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has been extensively studied for its potential applications in cancer treatment. It has been shown to possess potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism by which many anticancer drugs exert their effects.
特性
IUPAC Name |
methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)10(15-8-11(15)12(14)16)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJJGNPVELGBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)

![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)
![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)

![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)


![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)

![4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B4881155.png)